molecular formula C16H12ClN3O2 B2465650 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide CAS No. 955314-91-7

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide

Cat. No.: B2465650
CAS No.: 955314-91-7
M. Wt: 313.74
InChI Key: LZHBFJRUUNVNMN-UHFFFAOYSA-N
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Description

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a quinoline derivative known for its significant biological and pharmacological properties. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry, particularly due to their antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-4-ylmethanamine under acidic conditions to form the desired carboxamide . The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like methanesulfonic acid to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the chlorine atom can yield various substituted quinoline derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-oxo-N-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide
  • 6-chloro-4-oxo-N-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide

Uniqueness

Compared to similar compounds, 6-chloro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its hydroxyl group and pyridin-4-ylmethyl moiety contribute to its unique pharmacological profile .

Properties

IUPAC Name

6-chloro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZHBFJRUUNVNMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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